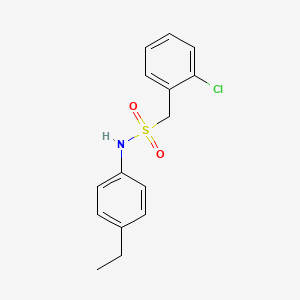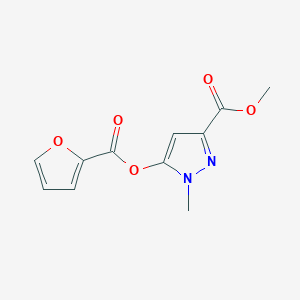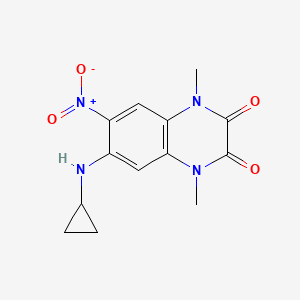
1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide
Vue d'ensemble
Description
1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain and inflammation. Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. Celecoxib is widely used in both clinical and laboratory settings due to its specific mechanism of action and favorable pharmacological properties.
Mécanisme D'action
1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide selectively inhibits COX-2, which is responsible for the production of prostaglandins that are involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain. Unlike non-selective NSAIDs, this compound does not inhibit COX-1, which is responsible for the production of prostaglandins that are involved in the maintenance of gastric mucosa and platelet aggregation.
Biochemical and physiological effects:
This compound has been shown to have favorable pharmacological properties, including good oral bioavailability, rapid absorption, and a long half-life. This compound is metabolized in the liver and excreted in the urine and feces. This compound has been shown to have minimal effects on renal function and blood pressure, making it a safe and effective treatment option for patients with renal impairment or hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide is widely used in laboratory experiments due to its specific mechanism of action and favorable pharmacological properties. This compound has been shown to have minimal effects on renal function and blood pressure, making it a safe and effective treatment option for laboratory animals. However, this compound has been shown to have potential adverse effects on the cardiovascular system, including an increased risk of myocardial infarction and stroke.
Orientations Futures
There are several future directions for the research and development of 1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide. One potential direction is the development of this compound analogs with improved pharmacological properties, such as increased selectivity for COX-2 and reduced cardiovascular risk. Another potential direction is the investigation of this compound in combination with other drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, the use of this compound as a diagnostic tool for the early detection of cancer and other diseases is an area of ongoing research.
Applications De Recherche Scientifique
1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, reducing angiogenesis, and suppressing the expression of inflammatory cytokines. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In cardiovascular disease, this compound has been shown to reduce inflammation and improve endothelial function.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-2-12-7-9-14(10-8-12)17-20(18,19)11-13-5-3-4-6-15(13)16/h3-10,17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXXUUWHYCZGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4397792.png)
![2-chloro-N-[3-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B4397804.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}butanamide](/img/structure/B4397806.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B4397814.png)



![N-benzyl-2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B4397847.png)
![5-chloro-2-(propylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B4397858.png)
![N-isopropyl-2-(2-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4397865.png)
![3-[(4-chlorophenyl)thio]-N-1,3,4-thiadiazol-2-ylpropanamide](/img/structure/B4397878.png)
![3-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4397880.png)
![N-(4-{[benzyl(ethyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4397888.png)